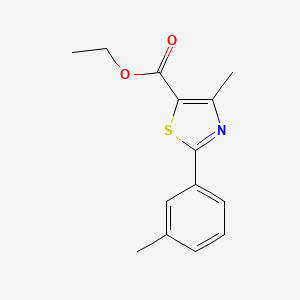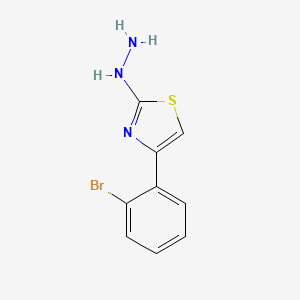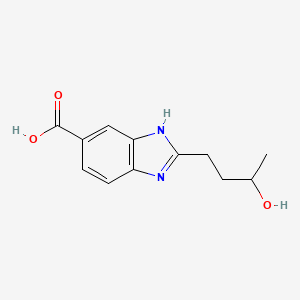
2-(3-Hydroxy-butyl)-1H-benzoimidazole-5-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-羟基丁基)-1H-苯并咪唑-5-羧酸是一种属于苯并咪唑衍生物类别的有机化合物。该化合物以苯并咪唑环的存在为特征,苯并咪唑环是一个稠合的双环结构,由一个苯环和一个咪唑环组成。该化合物还具有一个羟基丁基侧链和一个羧酸官能团。
准备方法
合成路线和反应条件
2-(3-羟基丁基)-1H-苯并咪唑-5-羧酸的合成可以通过多种合成路线实现。一种常见的方法包括邻苯二胺与合适的羧酸衍生物缩合,然后引入羟基丁基侧链。反应条件通常包括:
缩合反应: 邻苯二胺与羧酸衍生物(如 5-羧酸氯化物)在三乙胺等碱的存在下反应。该反应在二氯甲烷等有机溶剂中于室温下进行。
羟基丁基侧链的引入: 然后将中间产物在碳酸钾等碱的存在下,与 3-氯丁醇进行亲核取代反应。该反应通常在二甲基甲酰胺等极性非质子溶剂中于高温下进行。
工业生产方法
在工业环境中,2-(3-羟基丁基)-1H-苯并咪唑-5-羧酸的生产可能涉及优化后的反应条件,以确保高产率和纯度。这可能包括使用连续流反应器、自动控制反应参数以及重结晶或色谱等纯化技术。
化学反应分析
反应类型
2-(3-羟基丁基)-1H-苯并咪唑-5-羧酸可以进行各种化学反应,包括:
氧化: 羟基丁基侧链可以使用高锰酸钾或三氧化铬等氧化剂氧化形成相应的酮或醛。
还原: 羧酸基团可以使用氢化铝锂等还原剂还原为醇。
取代: 苯并咪唑环可以使用硝酸或卤素等试剂进行亲电取代反应,例如硝化或卤化。
常用试剂和条件
氧化: 高锰酸钾在室温下的水溶液中。
还原: 氢化铝锂在低温下的无水乙醚中。
取代: 硝酸在低温下的硫酸中进行硝化。
主要生成产物
氧化: 形成 2-(3-氧代丁基)-1H-苯并咪唑-5-羧酸。
还原: 形成 2-(3-羟基丁基)-1H-苯并咪唑-5-甲醇。
取代: 形成 2-(3-羟基丁基)-1H-苯并咪唑-5-硝基羧酸。
科学研究应用
2-(3-羟基丁基)-1H-苯并咪唑-5-羧酸在科学研究中具有广泛的应用,包括:
化学: 用作合成更复杂有机分子的构建模块,以及配位化学中的配体。
生物学: 研究其作为酶抑制剂或生物途径调节剂的潜力。
医学: 探索其潜在的治疗特性,包括抗炎、抗菌和抗癌活性。
工业: 用于开发特种化学品、制药和农用化学品。
作用机制
2-(3-羟基丁基)-1H-苯并咪唑-5-羧酸的作用机制涉及它与特定分子靶标和途径的相互作用。该化合物可能通过以下方式发挥其作用:
与酶结合: 抑制或调节参与关键生物过程的酶的活性。
与受体相互作用: 与细胞受体结合并影响信号转导途径。
调节基因表达: 影响参与炎症、细胞增殖和凋亡的基因的表达。
相似化合物的比较
2-(3-羟基丁基)-1H-苯并咪唑-5-羧酸可以与其他苯并咪唑衍生物进行比较,例如:
2-(2-羟基乙基)-1H-苯并咪唑-5-羧酸: 结构相似,但具有较短的羟基乙基侧链。
2-(3-羟基丙基)-1H-苯并咪唑-5-羧酸: 结构相似,但具有羟基丙基侧链。
2-(4-羟基丁基)-1H-苯并咪唑-5-羧酸: 结构相似,但具有较长的羟基丁基侧链。
属性
分子式 |
C12H14N2O3 |
|---|---|
分子量 |
234.25 g/mol |
IUPAC 名称 |
2-(3-hydroxybutyl)-3H-benzimidazole-5-carboxylic acid |
InChI |
InChI=1S/C12H14N2O3/c1-7(15)2-5-11-13-9-4-3-8(12(16)17)6-10(9)14-11/h3-4,6-7,15H,2,5H2,1H3,(H,13,14)(H,16,17) |
InChI 键 |
NUEQRBGDMHCABN-UHFFFAOYSA-N |
规范 SMILES |
CC(CCC1=NC2=C(N1)C=C(C=C2)C(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-(4-Fluorophenethyl)benzo[d][1,3]dioxol-5-amine hydrochloride](/img/structure/B11769975.png)
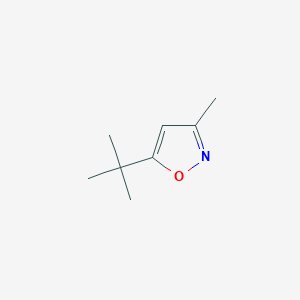
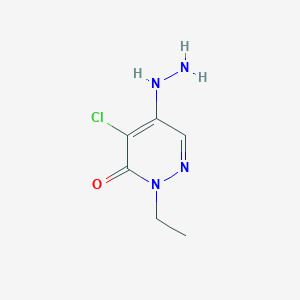
![3-amino-N-(2-chlorophenyl)-4-(4-chlorophenyl)-6-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11770009.png)
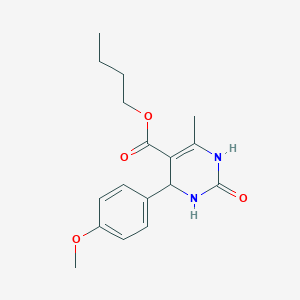
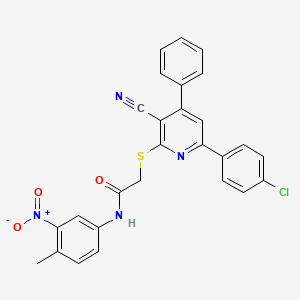
![2-[(1r,3s,5R,7S)-3-phenyladamantan-1-yl]acetic acid](/img/structure/B11770026.png)
![[3-(Fluoromethyl)oxetan-3-yl]methanamine](/img/structure/B11770027.png)
![N-Methyl-N-phenethylbenzo[d][1,3]dioxol-5-amine hydrochloride](/img/structure/B11770033.png)

